molecular formula C10H9BrN2O B7961646 1-(4-bromo-3-methoxyphenyl)-1H-imidazole

1-(4-bromo-3-methoxyphenyl)-1H-imidazole

Cat. No.: B7961646
M. Wt: 253.09 g/mol
InChI Key: BXGCNMWTCGUDLE-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromo and methoxy group on the phenyl ring attached to the imidazole core makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methoxyphenyl)-1H-imidazole typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of 1-(4-azido-3-methoxyphenyl)-1H-imidazole.

    Oxidation: Formation of 1-(4-bromo-3-hydroxyphenyl)-1H-imidazole.

    Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)-1H-imidazoline.

Scientific Research Applications

1-(4-bromo-3-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromo and methoxy groups can enhance the compound’s binding affinity to biological targets, potentially affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
  • 1-(4-bromo-3-methoxyphenyl)-1H-triazole
  • 1-(4-bromo-3-methoxyphenyl)-1H-tetrazole

Uniqueness

1-(4-bromo-3-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole core. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-(4-bromo-3-methoxyphenyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a unique structure characterized by a bromine atom and a methoxy group attached to a phenyl ring, which contributes to its chemical properties and biological activities. The imidazole ring is known for its role in various biological processes, making this compound a valuable scaffold in drug discovery.

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly kinases. By binding to the active sites of these enzymes, the compound disrupts critical cellular signaling pathways that regulate cell proliferation and survival. This inhibition is particularly relevant in cancer therapy, where uncontrolled cell growth poses significant challenges.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.
  • Selectivity : It exhibits selective inhibition of cancer-related kinases compared to non-cancerous cells, suggesting a favorable therapeutic index for anticancer applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotes
This compoundImidazole derivativePotent anticancer activityUnique substitution pattern enhances activity
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylatePyrazole/PyrimidineModerate kinase inhibitionSimilar scaffold with altered activity profile
Pyrazolo[3,4-d]pyrimidineFused Ring SystemAnticancer activityDifferent substitution patterns influence efficacy

Case Studies and Research Findings

Several pivotal studies have focused on the biological activity of this compound:

  • Kinase Inhibition Studies : High-throughput screening identified this compound as a potent inhibitor of several kinases involved in cancer progression. The IC50 values were significantly lower than those for standard chemotherapeutic agents, indicating its potential as a lead compound in drug development.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. The IC50 values for COX-2 inhibition were comparable to established drugs like celecoxib, highlighting its dual therapeutic potential in oncology and inflammation-related disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromo-3-methoxyphenyl)-1H-imidazole?

  • Methodology : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, brominated aromatic precursors (e.g., 4-bromo-3-methoxybenzaldehyde) are reacted with imidazole derivatives under conditions involving Pd catalysts (e.g., Pd(PPh₃)₄), ligands, and bases (e.g., K₂CO₃) in aprotic solvents like DMF or DMSO at elevated temperatures (120–140°C) . Silica gel chromatography is commonly used for purification .

Q. How can the purity and structure of the compound be validated after synthesis?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the methoxy group (-OCH₃) typically resonates at δ ~3.8–4.0 ppm, while aromatic protons adjacent to bromine exhibit deshielding .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3%) may indicate residual solvents or incomplete purification .
  • Melting Point : Sharp melting points (e.g., 167–168°C) support crystalline purity .

Q. What solvents and catalysts are optimal for Pd-mediated coupling reactions involving brominated aryl substrates?

  • Methodology : DMF or DMSO are preferred for their high polarity and ability to solubilize Pd catalysts. Copper iodide (CuI) is often added to enhance reaction efficiency in Ullmann-type couplings . Catalyst loadings of 5–10 mol% Pd(PPh₃)₄ are typical, with reaction times of 24–48 hours under inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

  • Methodology : Regioselective C–H activation at the imidazole C2/C4 positions can be controlled using directing groups (e.g., sulfonyl or benzyl groups) or steric hindrance. Computational tools (DFT calculations) predict reactivity trends, while experimental validation via comparative NMR studies (e.g., NOESY) resolves positional ambiguities .

Q. What strategies resolve contradictions between calculated and experimental elemental analysis data?

  • Methodology : Discrepancies (e.g., N% in compound 13: calc. 6.16% vs. exp. 5.84% ) may arise from hygroscopicity or incomplete combustion. Cross-validation with mass spectrometry (HRMS) or combustion analysis (CHNS-O) is recommended. Pre-drying samples at 80°C under vacuum minimizes moisture interference .

Q. How can X-ray crystallography refine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL ) resolves bond lengths and angles. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters (e.g., a = 11.7063 Å, β = 99.725° ) are indexed to confirm molecular packing. Twinning or disorder requires iterative refinement with TWIN or SQUEEZE algorithms .

Q. What computational models predict the biological activity of imidazole derivatives?

  • Methodology : CoMSIA (Comparative Molecular Similarity Indices Analysis) models correlate structural features (e.g., electron-withdrawing substituents like Br) with activity. Training sets of 34 analogs and test sets of 10 derivatives validate predictive power, with pED₅₀ values derived from MES (Maximal Electroshock) tests .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization behavior?

  • Methodology : Graph-set analysis (as per Etter’s rules ) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns). For imidazoles, N–H···O interactions with methoxy or sulfonyl groups dominate, affecting crystal packing and solubility .

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGCNMWTCGUDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(2-pyridyl)benzimidazole (287 mg, 1.469 mmol), cesium carbonate (5.98 g, 18.36 mmol), copper(I) iodide (280 mg, 1.469 mmol) and DMF (5 mL) were combined in a microwave vial fitted with an N2 inlet and magnetic stir bar. The slurry was heated at 60° C. for 1 h, followed by addition of imidazole (500 mg, 7.34 mmol) and 1-bromo-4-iodo-2-methoxybenzene (2.3 g, 7.34 mmol). The reaction mixture was heated at 90° C. for 2 days. The reaction mixture was filtered through celite, washed with EtOAc, and concentrated in vacuo. The crude material was purified by silica gel chromotography (10% to 40% EtOAc in heptanes) to give 1-(4-bromo-3-methoxyphenyl)-1H-imidazole (1.25 g, MS: 255.2 [M+H+])
Quantity
287 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two

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